molecular formula C14H20O4 B12545895 Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester CAS No. 652161-32-5

Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester

Cat. No.: B12545895
CAS No.: 652161-32-5
M. Wt: 252.31 g/mol
InChI Key: ZVDNSQWHIUMKTR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester is an organic compound with the molecular formula C14H20O4 It is a derivative of benzenepropanoic acid, where the ester group is substituted with a 2,4-dihydroxy-2-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester typically involves the esterification of benzenepropanoic acid with 2,4-dihydroxy-2-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in the 2,4-dihydroxy-2-methylbutyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,4-dihydroxy-2-methylbutyl moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release benzenepropanoic acid, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, 4-hydroxy-, methyl ester
  • Benzenepropanoic acid, α-hydroxy-, methyl ester

Comparison: Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester is unique due to the presence of the 2,4-dihydroxy-2-methylbutyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, reactivity, and potential biological activities.

Properties

CAS No.

652161-32-5

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

(2,4-dihydroxy-2-methylbutyl) 3-phenylpropanoate

InChI

InChI=1S/C14H20O4/c1-14(17,9-10-15)11-18-13(16)8-7-12-5-3-2-4-6-12/h2-6,15,17H,7-11H2,1H3

InChI Key

ZVDNSQWHIUMKTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(COC(=O)CCC1=CC=CC=C1)O

Origin of Product

United States

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